molecular formula C4H7FO B1404223 ((1S,2S)-2-fluorocyclopropyl)methanol CAS No. 883731-57-5

((1S,2S)-2-fluorocyclopropyl)methanol

Cat. No.: B1404223
CAS No.: 883731-57-5
M. Wt: 90.1 g/mol
InChI Key: ZRQVQDAWPHHSMU-IMJSIDKUSA-N
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Description

((1S,2S)-2-fluorocyclopropyl)methanol: is a chiral compound characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to a methanol group

Scientific Research Applications

Chemistry: ((1S,2S)-2-fluorocyclopropyl)methanol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine can improve the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.

Industry: The compound is used in the synthesis of specialty chemicals and materials. Its reactivity and chiral nature make it valuable in the production of enantioselective catalysts and ligands.

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effects in the body .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This could involve potential applications of the compound, or areas of research that could lead to new insights or uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-fluorocyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by fluorination and subsequent functional group transformations. One common method involves the use of a cyclopropyl precursor, which undergoes fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The resulting fluorocyclopropane is then subjected to reduction and functionalization to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: ((1S,2S)-2-fluorocyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclopropylmethane derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropylaldehyde.

    Reduction: Formation of cyclopropylmethane.

    Substitution: Formation of substituted cyclopropyl derivatives.

Comparison with Similar Compounds

  • (1S,2S)-2-chlorocyclopropyl)methanol
  • (1S,2S)-2-bromocyclopropyl)methanol
  • (1S,2S)-2-iodocyclopropyl)methanol

Uniqueness: The presence of the fluorine atom in ((1S,2S)-2-fluorocyclopropyl)methanol distinguishes it from its halogenated analogs. Fluorine’s unique properties, such as high electronegativity and small atomic radius, impart distinct reactivity and stability to the compound. This makes it particularly valuable in applications where enhanced metabolic stability and bioactivity are desired.

Properties

IUPAC Name

[(1S,2S)-2-fluorocyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQVQDAWPHHSMU-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1S,2S)-2-fluorocyclopropyl)methanol
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((1S,2S)-2-fluorocyclopropyl)methanol
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((1S,2S)-2-fluorocyclopropyl)methanol
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((1S,2S)-2-fluorocyclopropyl)methanol
Reactant of Route 6
((1S,2S)-2-fluorocyclopropyl)methanol

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